(1R,2R,3R)-3-Aminooxycyclohexane-1,2-diol;hydrochloride
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Overview
Description
(1R,2R,3R)-3-Aminooxycyclohexane-1,2-diol;hydrochloride is a chemical compound with a unique structure that includes a cyclohexane ring substituted with aminooxy and diol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3R)-3-Aminooxycyclohexane-1,2-diol;hydrochloride typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring is constructed through a series of cyclization reactions.
Introduction of Aminooxy Group: The aminooxy group is introduced via nucleophilic substitution reactions.
Addition of Diol Groups: The diol groups are added through hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,3R)-3-Aminooxycyclohexane-1,2-diol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminooxy and diol groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted cyclohexane derivatives.
Scientific Research Applications
(1R,2R,3R)-3-Aminooxycyclohexane-1,2-diol;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of (1R,2R,3R)-3-Aminooxycyclohexane-1,2-diol;hydrochloride involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biological pathways, making the compound a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
(1R,2R,3R,4S,5R)-4-(Benzylamino)-5-(methylthio)cyclopentane-1,2,3-triol: This compound has a similar cyclohexane structure but with different substituents.
(1R,2R,3R,5S)-(−)-Isopinocampheylamine: Another compound with a cyclohexane ring and amino group, used in various research applications.
Uniqueness
What sets (1R,2R,3R)-3-Aminooxycyclohexane-1,2-diol;hydrochloride apart is its specific combination of aminooxy and diol groups, which confer unique chemical reactivity and biological activity. This makes it a versatile compound for a wide range of scientific investigations.
Properties
IUPAC Name |
(1R,2R,3R)-3-aminooxycyclohexane-1,2-diol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.ClH/c7-10-5-3-1-2-4(8)6(5)9;/h4-6,8-9H,1-3,7H2;1H/t4-,5-,6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMVIICAEJHLAP-RWOHWRPJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C(C1)ON)O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H]([C@@H](C1)ON)O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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